2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide
Overview
Description
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of amines or hydrazides.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylthiazole: Similar structure but lacks the carbohydrazide group.
2-Amino-4-methylthiazole: Similar structure with a methyl group instead of a phenyl group.
2-Amino-4-chlorothiazole: Similar structure with a chlorine atom instead of a phenyl group.
Uniqueness
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is unique due to the presence of both the phenyl group and the carbohydrazide group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
Overview
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound noted for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound's structure features a thiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit enzyme activity associated with cell proliferation and modulate receptor functions. For instance, it has been observed to affect the AMPA receptors, which are crucial for synaptic transmission in the central nervous system .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's effectiveness is often compared with standard antibiotics, demonstrating a potential role in treating infections resistant to conventional therapies.
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain models, making it a candidate for further investigation in antiviral drug development.
Anticancer Properties
This compound has been studied for its anticancer effects against several cancer cell lines. The compound demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth. In particular, its activity against human glioblastoma and melanoma cells has been highlighted in various studies .
Case Studies
- Anticancer Activity : A study assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across various tested lines .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. It exhibited notable inhibitory effects comparable to established antibiotics.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-4-methylthiazole | Methyl group instead of phenyl | Moderate antimicrobial activity |
2-Amino-4-chlorothiazole | Chlorine substitution | Enhanced antifungal properties |
2-Amino-4-phenylthiazole | Lacks carbohydrazide group | Lower anticancer activity |
The unique structure of this compound contributes to its enhanced biological activities compared to similar compounds.
Properties
IUPAC Name |
2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-13-7(6-4-2-1-3-5-6)8(16-10)9(15)14-12/h1-5H,12H2,(H2,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXCMSKYISJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363240 | |
Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-74-4 | |
Record name | 2-amino-4-phenyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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